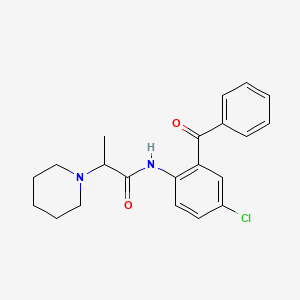

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, a chlorophenyl group, and a piperidinylpropanamide moiety, making it a subject of interest in both academic and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 2-piperidin-1-ylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Aqueous NaOH or NH3 in ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Hydroxylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzoyl moiety can induce apoptosis in cancer cells. A series of benzoyl derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results against breast and colon cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound W6 | S. aureus | 5.19 | |

| Compound W1 | A. niger | 5.08 | |

| This compound | MCF-7 (breast cancer) | TBD | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies on related compounds have shown efficacy against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. The mechanism of action often involves enzyme inhibition, which disrupts bacterial growth .

Table 2: Antimicrobial Activity of Related Compounds

Muscarinic Receptor Interaction

This compound has potential applications in treating neurological disorders due to its interaction with muscarinic receptors. Research has indicated that related compounds can act as antagonists at these receptors, which may help in managing conditions such as Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Various synthetic routes have been explored to modify the piperidine and benzoyl groups, enhancing their biological activity while minimizing toxicity.

Table 3: Structure-Activity Relationship Studies

| Modification Made | Resulting Activity | Reference |

|---|---|---|

| Addition of methyl group | Increased potency | |

| Substitution on piperidine | Enhanced receptor binding |

Conclusion and Future Directions

The applications of this compound span across anticancer and antimicrobial domains, with promising results in neurological applications as well. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Future studies should focus on:

- Expanding the range of biological targets.

- Conducting in vivo studies to confirm efficacy.

- Exploring combination therapies to enhance treatment outcomes.

Mecanismo De Acción

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide stands out due to its piperidinylpropanamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Actividad Biológica

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide is a compound of interest due to its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzoyl and a chlorophenyl group. Its molecular formula is C16H18ClNO, indicating the presence of chlorine, which often enhances biological activity through various mechanisms.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives have been reported, indicating their potency:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Piperidine Derivative A | Staphylococcus aureus | 4.69 |

| Piperidine Derivative B | Escherichia coli | 5.64 |

| Piperidine Derivative C | Candida albicans | 16.69 |

These compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound may possess similar properties due to its structural components .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or inhibition of specific metabolic pathways. For example, compounds with halogen substituents have been noted for their enhanced bioactivity, likely due to increased lipophilicity and improved cell membrane penetration .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives against common pathogens. The results indicated that compounds with electron-withdrawing groups (like chlorine) showed enhanced antibacterial activity compared to their unsubstituted counterparts .

- Fungal Inhibition : Another investigation highlighted the antifungal properties of certain piperidine derivatives, noting that modifications in the side chains could significantly alter their efficacy against fungi like Candida albicans and Fusarium oxysporum. The findings suggest that this compound may also demonstrate antifungal potential .

- Receptor Interaction Studies : Some derivatives have been studied for their ability to inhibit specific receptors involved in inflammatory responses, such as CCR2 and CCR9. These interactions could provide insights into the compound's potential therapeutic applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDABYQDTWHXFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.